molecular formula C20H40Br2 B075940 1,20-Dibromoicosane CAS No. 14296-16-3

1,20-Dibromoicosane

Cat. No.: B075940
CAS No.: 14296-16-3
M. Wt: 440.3 g/mol
InChI Key: AYGKJDVBWSEQHQ-UHFFFAOYSA-N
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Description

1,20-Dibromoicosane is a high-value, long-chain hydrocarbon building block specifically engineered for advanced materials science and chemical biology research. This symmetric α,ω-dibromo alkane serves as a critical precursor for the synthesis of ultra-long-chain polymers, surfactants, and novel lipid constructs. Its primary research value lies in its ability to act as a rigid, hydrophobic spacer of precisely defined length (approximately 26.7 Å), enabling the controlled assembly of molecular architectures.

Properties

IUPAC Name

1,20-dibromoicosane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40Br2/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22/h1-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGKJDVBWSEQHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCCCCBr)CCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50337979
Record name 1,20-Dibromoicosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14296-16-3
Record name 1,20-Dibromoicosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for the Preparation of 1,20 Dibromoicosane

Electrosynthetic Approaches

Electrosynthesis offers a unique method for the formation of carbon-carbon bonds and functional group transformations. The Kolbe electrolysis, in particular, provides a direct route to dimerized products from carboxylic acids.

Kolbe Electrolysis for Dimerization and Terminal Bromination

The Kolbe electrolysis of ω-bromoalkanoic acids presents a direct and effective method for the synthesis of long-chain α,ω-dibromoalkanes. Specifically, the electrolysis of 11-bromoundecanoic acid has been successfully employed to prepare 1,20-dibromoicosane. cdnsciencepub.com This reaction proceeds via an electrochemical decarboxylative dimerization mechanism.

Critical to the success of this synthesis is the control of reaction conditions. Temperature, in particular, has a significant impact on the product distribution. For instance, the electrolysis of 11-bromoundecanoic acid in methanol (B129727) at a lower temperature (around 50°C) favors the formation of this compound with yields reported to be between 54% and 71%. cdnsciencepub.com However, at higher temperatures (e.g., 65°C), side reactions such as the formation of esters like methyl 11-bromoundecanoate and methyl 11-methoxyundecanoate become predominant. cdnsciencepub.com

Starting MaterialProductReaction TypeKey ConditionsReported Yield
11-Bromoundecanoic acidThis compoundKolbe ElectrolysisMethanol solvent, ~50°C54-71% cdnsciencepub.com

Selective Halogenation Strategies

The conversion of terminal functional groups, particularly alcohols, into bromides is a cornerstone of organic synthesis. For the preparation of this compound, the corresponding diol, 1,20-icosanediol, serves as a key precursor.

Transformation of Precursor Alcohols/Derivatives using N-Bromosuccinimide (NBS) and Triphenylphosphine (B44618) (PPh3)

A widely used and efficient method for the conversion of primary alcohols to alkyl bromides is the Appel reaction. While the classic Appel reaction often utilizes carbon tetrabromide (CBr4) and triphenylphosphine (PPh3), a common and effective variation employs N-bromosuccinimide (NBS) as the bromine source in conjunction with triphenylphosphine. arkat-usa.orgorganic-chemistry.org This combination provides a milder and often more selective means of bromination.

The reaction of 1,20-icosanediol with NBS and PPh3 proceeds through the formation of a phosphonium (B103445) salt intermediate. The alcohol attacks the activated phosphorus center, and subsequent intramolecular displacement by the bromide ion results in the formation of the alkyl bromide and triphenylphosphine oxide as a byproduct. Given the bifunctional nature of the starting material, the stoichiometry of the reagents must be carefully controlled to ensure the conversion of both terminal hydroxyl groups to bromides.

The reaction is typically carried out in an inert solvent, and the progress can be monitored by standard chromatographic or spectroscopic techniques. The primary advantage of this method is its high efficiency and the relatively mild conditions required, which helps to avoid side reactions that can occur with harsher brominating agents.

PrecursorReagentsProductReaction Type
1,20-IcosanediolN-Bromosuccinimide (NBS), Triphenylphosphine (PPh3)This compoundAppel-type Bromination

Derivation from Specialized Natural Precursors

The utilization of renewable resources for the synthesis of valuable chemicals is a growing area of interest. Natural fatty acids, with their long carbon chains, represent a promising feedstock for the production of compounds like this compound.

While a direct, one-step conversion of a common natural precursor to this compound is not widely reported, multi-step synthetic sequences starting from unsaturated fatty acids like oleic acid can be envisioned. A general strategy involves the transformation of the fatty acid into a long-chain α,ω-diol, which can then be subjected to a bromination reaction as described in the previous section.

One approach involves the ozonolysis of an unsaturated fatty acid to yield a shorter-chain aldehyde-ester, which can then be subjected to further transformations. A more direct route to long-chain diols is through the metathesis of unsaturated fatty acid esters. For example, the self-metathesis of methyl oleate (B1233923) can produce a C18 diester, which upon reduction of the ester groups, yields 1,18-octadecanediol. While this specific example yields a C18 diol, similar strategies with longer-chain unsaturated fatty acids or through cross-metathesis reactions could potentially lead to 1,20-icosanediol.

Once the long-chain α,ω-diol is obtained from a natural precursor, the subsequent dibromination can be carried out using methods such as the reaction with NBS and PPh3 to yield the target this compound. This approach, while potentially involving multiple steps, leverages abundant and renewable starting materials.

Natural Precursor TypeIntermediateFinal ProductKey Transformation Steps
Unsaturated Fatty Acids (e.g., from plant oils)Long-chain α,ω-diol (e.g., 1,20-Icosanediol)This compoundMetathesis/Reduction or Ozonolysis/Coupling followed by Bromination

Chemical Reactivity and Mechanistic Pathways of 1,20 Dibromoicosane

Carbon-Carbon Bond Forming Reactions

The terminal carbon-bromine bonds in 1,20-dibromoicosane are amenable to reactions that form new carbon-carbon bonds, a fundamental strategy in organic synthesis for elongating carbon chains and constructing larger molecules.

Transition metal-catalyzed cross-coupling reactions are powerful methods for forming C-C bonds. eie.gr The Kumada-Corriu coupling, for instance, utilizes Grignard reagents (R-MgX) and a transition metal catalyst, often nickel or palladium, to couple with organic halides. princeton.edu While specific examples detailing the copper-mediated Grignard coupling of this compound are not extensively documented in the provided results, the principles of such reactions are well-established for other alkyl halides. organic-chemistry.orggatech.edursc.org

In a typical copper-catalyzed Grignard coupling, a Grignard reagent reacts with an alkyl halide in the presence of a copper catalyst, such as copper(I) iodide (CuI). organic-chemistry.org The mechanism for the cross-coupling of secondary alkyl halides is suggested to proceed via an S_N2 pathway, leading to an inversion of configuration at the carbon center. organic-chemistry.org For a primary dibromoalkane like this compound, the reaction would involve the formation of a new carbon-carbon bond at one or both ends of the icosane chain. The general scheme involves the reaction of an organometallic reagent (R-M) with an organic halide (R'-X) to form a new C-C bond (R-R'). princeton.edu These reactions are crucial for synthesizing complex molecules from simpler precursors. gatech.edu

Organometallic Complexation and Ligand Functionalization

The reactivity of this compound extends to the formation of organometallic complexes, where the long alkyl chain can be incorporated as a ligand, modifying the properties of the metal center.

Dinuclear platinum(II) sulfido complexes, such as [Pt₂(μ-S)₂(PPh₃)₄], are known to react with dihaloalkanes. researchgate.net These reactions involve the alkylation of the bridging sulfido ligands. researchgate.net The outcome of the reaction, whether mono- or di-alkylation occurs, can be influenced by the length of the alkyl chain of the dihaloalkane. researchgate.net

While direct studies with this compound are not specified in the search results, the reaction with other α,ω-dihalo-n-alkanes demonstrates that the platinum sulfide (B99878) complex acts as a nucleophile, attacking the carbon atom bonded to the halogen. researchgate.net This leads to the cleavage of the C-X bond and the formation of a new sulfur-carbon bond, resulting in a cationic sulfide-thiolate complex of the type [Pt₂(μ-S)(μ-SR)(PPh₃)₄]⁺. researchgate.net Such reactions provide a synthetic route to a variety of functionalized thiolate ligands bonded to platinum centers. researchgate.net The reactivity allows for the incorporation of a wide range of functional groups into the platinum complex. researchgate.net

Nucleophilic Substitution and Derivatization

The primary carbon-bromine bonds of this compound are susceptible to attack by nucleophiles, leading to the displacement of the bromide leaving group. This is a classic example of a nucleophilic substitution reaction, which is fundamental in organic chemistry for introducing a wide variety of functional groups. ibchem.commatanginicollege.ac.in

This compound can be used to synthesize S-20-bromoicosyl methanesulfonothioate. This is achieved by reacting this compound with sodium methanethiosulfonate. plos.orgnih.gov In a typical procedure, a solution of the 1,n-dibromoalkane in a solvent like dimethylformamide or acetonitrile (B52724) is heated with one equivalent of sodium methanethiosulfonate. plos.orgnih.gov This results in the substitution of one of the bromine atoms to form the corresponding S-n-bromoalkyl methanesulfonothioate. plos.orgnih.gov

This derivative, S-20-bromoicosyl methanesulfonothioate, can be further functionalized. For example, it can react with trimethylamine (B31210) to yield N,N,N-Trimethyl-20-(methylsulfonylthio)icosan-1-aminium bromide. plos.orgnih.gov These types of thiosulfonate-containing molecules have been investigated for their potential as inhibitors of enzymes like acetylcholinesterase by targeting specific amino acid residues. plos.orgnih.govresearchgate.net

Below is a table summarizing the synthesis of S-bromoalkyl methanesulfonothioate from a generic 1,n-dibromoalkane as described in the literature. plos.orgnih.gov

Reactant 1Reactant 2SolventTemperatureReaction TimeProduct
1,n-dibromoalkaneSodium methanethiosulfonateDimethylformamide or Acetonitrile55°C20 hS-n-bromoalkyl methanesulfonothioate

The nucleophilic substitution reactions of primary haloalkanes like this compound generally proceed through an S_N2 (substitution nucleophilic bimolecular) mechanism. siue.educhemguide.co.uk In this mechanism, the incoming nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (bromide) departs. matanginicollege.ac.in This occurs in a single, concerted step and involves a transition state where the carbon atom is pentacoordinate. siue.edu The rate of an S_N2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile. siue.edu

Alternatively, some substitution reactions can occur via an S_N1 (substitution nucleophilic unimolecular) mechanism, which involves a two-step process. masterorganicchemistry.com The first and rate-determining step is the formation of a carbocation intermediate, followed by a rapid attack by the nucleophile. chemguide.co.ukmasterorganicchemistry.com However, for primary alkyl halides like this compound, the S_N2 pathway is strongly favored because primary carbocations are highly unstable. siue.edumasterorganicchemistry.com

The study of these mechanisms is crucial for controlling the outcome of synthetic reactions, including the synthesis of bolaamphiphiles, which are molecules with hydrophilic groups at both ends of a long hydrophobic chain. theses.cznih.govfrontiersin.org this compound is a suitable starting material for such syntheses, where nucleophilic substitution is a key step in attaching the polar head groups. theses.cz

Crystallographic Investigations and Solid State Supramolecular Architecture of 1,20 Dibromoicosane

Single-Crystal X-ray Diffraction Studies

Determination of Molecular Conformation (e.g., All-Trans Configuration of Aliphatic Chain)

The precise determination of bond lengths and angles from the diffraction data confirms the regular, repeating nature of the hydrocarbon backbone, consistent with theoretical models of saturated aliphatic chains.

Analysis of Intermolecular Interactions and Crystal Packing Motifs (e.g., Layered Structures, Herringbone Arrangements)

The supramolecular architecture of 1,20-dibromoicosane in the solid state is characterized by a highly ordered packing of individual molecules, driven by a combination of intermolecular forces. The dominant packing motif is a layered structure. iucr.org Within each layer, the long axes of the molecules are inclined relative to the basal plane defined by the bromine atoms. iucr.org

A key feature of the crystal packing is the arrangement of adjacent layers in a zigzag or herringbone pattern. iucr.orgbeilstein-journals.org This arrangement is a common packing motif for long-chain molecules and is driven by the optimization of van der Waals interactions between the hydrocarbon chains of neighboring molecules. The interdigitation of molecules from adjacent layers maximizes the contact surface area, leading to a stable, densely packed structure. The bromine atoms at the ends of the chains also play a role in directing the packing through halogen-halogen and other weak intermolecular interactions.

Phase Transitions and Liquid Crystalline Analogies

The ordered arrangement of this compound molecules in the solid state bears a striking resemblance to certain phases of liquid crystals, which also exhibit degrees of positional and orientational order. wikipedia.org This analogy provides a valuable framework for understanding the solid-state behavior of long-chain alkanes.

Comparison to Smectic Liquid Crystalline Phases (e.g., Smectic CA Phase)

The layered and tilted arrangement of this compound molecules in its crystal structure is particularly analogous to the smectic C (SmC) phases of liquid crystals. mdpi.com In smectic phases, molecules are organized into layers, and in the SmC phase, the long axes of the molecules are tilted with respect to the layer normal. wikipedia.org

Specifically, the herringbone packing motif observed in this compound is directly comparable to the anticlinic smectic C (SmCA) phase. iucr.org In the SmCA phase, the tilt direction of the molecules alternates in adjacent layers. This is precisely the arrangement seen in the crystal structure of this compound, where the layers are arranged in a zigzag manner relative to each other. iucr.org This structural similarity suggests that the forces governing the packing in the solid state of this compound are analogous to the intermolecular interactions that stabilize the SmCA phase in liquid crystals. The study of such simple, well-defined molecular crystals can, therefore, provide fundamental insights into the more complex phase behavior of liquid crystalline materials.

Interactive Data Table: Crystallographic Data for this compound

ParameterValueReference
Molecular FormulaC₂₀H₄₀Br₂ iucr.org
Crystal SystemMonoclinic iucr.org
Space GroupP2₁/c iucr.org
a (Å)4.478(2) iucr.org
b (Å)5.561(2) iucr.org
c (Å)48.97(1) iucr.org
β (°)91.56(2) iucr.org
V (ų)1219.0(7) iucr.org
Z2 iucr.org
Temperature (K)296 iucr.org

Role of 1,20 Dibromoicosane in Advanced Materials Science and Engineering

Monomer and Polymer Precursor in Macromolecular Synthesis

Macromolecular synthesis involves the creation of large molecules, or polymers, from smaller repeating units called monomers. This field is crucial for developing new materials with specific properties.

Integration into Conjugated Polymer Architectures for Enhanced Charge Transport in Organic Electronics

Conjugated polymers are organic semiconductors with potential applications in various electronic devices, including solar cells and transistors. icmab.esamazon.com Their performance often depends on the arrangement and properties of their constituent parts. While direct research linking 1,20-dibromoicosane to enhanced charge transport in conjugated polymers is not extensively documented in the provided results, the principles of polymer design suggest its potential role. The long aliphatic chain of this compound could be incorporated into polymer structures to influence their morphology and solubility. chalmers.se For instance, long alkyl chains are often used as side chains in conjugated polymers to make them soluble in organic solvents, which is crucial for solution-based processing of electronic devices. icmab.es The terminal bromine atoms on this compound provide reactive sites for polymerization reactions, allowing it to be integrated into the polymer backbone or as a linker between conjugated segments. The length and flexibility of the icosane chain could influence the packing of the polymer chains in the solid state, which in turn affects the efficiency of charge transport between chains. Two-dimensional conjugated polymers (2DCPs) are a class of materials with extended in-plane conjugation that can lead to enhanced electronic performance. nih.gov The specific geometry and length of linkers like this compound could be explored in the synthesis of 2DCPs to control their structure and properties. rsc.org

Design and Synthesis of Functional Polymeric Architectures

The synthesis of functional polymers allows for the creation of materials with tailored properties for specific applications. researchgate.netcmu.edu The bifunctional nature of this compound, with bromine atoms at each end of a long hydrocarbon chain, makes it a valuable building block in polymer synthesis. This structure allows it to act as a linker, connecting different polymer chains or monomer units to create complex architectures such as block copolymers or graft copolymers. nih.gov For example, it can be used in atom transfer radical polymerization (ATRP), a controlled polymerization technique, where the bromine end groups can initiate the polymerization of various monomers. cmu.edu The long icosane chain can impart flexibility and specific thermal properties to the resulting polymer. Furthermore, the borane-containing monomers can be used in metathesis polymerization to create functional polymers, and this compound could potentially be used in conjunction with these methods to create novel materials. capes.gov.br

Templating and Self-Assembly Processes

Templating and self-assembly are processes where molecules spontaneously organize into ordered structures. These processes are fundamental in creating nanomaterials and functional surfaces.

Host-Guest Systems and Confined Space Chemistry

Host-guest chemistry involves the formation of complexes between a "host" molecule, which has a cavity, and a "guest" molecule that fits inside it. wikipedia.org This area of supramolecular chemistry has applications in areas like drug delivery and catalysis. fiveable.mersc.org

Encapsulation of this compound within Synthetic Molecular Nanotubes (e.g., Covalent Organic Pillars)

Recent research has explored the encapsulation of α,ω-disubstituted n-alkyl chains, including this compound, within synthetic molecular nanotubes known as covalent organic pillars (COPs). researchgate.net These COPs are discrete molecular containers with well-defined tubular channels. nih.gov Studies using NMR spectroscopy and X-ray crystallography have shown that these nanotubes can accommodate guest molecules like this compound. researchgate.net The binding is highly selective, favoring guests with complementary lengths. researchgate.net This selective encapsulation within a confined nanoscale environment demonstrates the potential for using these systems in molecular recognition and for studying chemical behavior in confined spaces. nih.gov The interaction is governed by geometric fit and mutual deformation of the host and guest molecules. nih.gov This research highlights the role of conformational flexibility in molecular recognition at the nanoscale. nih.gov

Research Findings Summary

Research AreaKey FindingReference
Host-Guest Chemistry This compound can be encapsulated within covalent organic pillars (COPs), which are synthetic molecular nanotubes. researchgate.net
Molecular Recognition The encapsulation process is selective, favoring guest molecules with lengths that are complementary to the nanotube's channel. researchgate.net
Supramolecular Chemistry The host-guest complex formation involves adaptive interactions governed by geometric complementarity and mutual deformation of both the host and guest molecules. nih.gov

Conformational Dynamics of Guests within Confined Channels

The behavior of guest molecules within the confined, nanometer-scale channels of host structures presents a unique area of study in materials science. When this compound is encapsulated within such channels, particularly those formed by crystalline urea (B33335), its conformational freedom and dynamics are significantly altered compared to its state in solution. Research into analogous long-chain α,ω-dibromoalkanes provides a framework for understanding the conformational dynamics of this compound in these environments.

Within the narrow, helical channels of urea inclusion compounds, long-chain guest molecules are compelled to adopt a largely extended, all-trans conformation. This is a direct consequence of the spatial constraints imposed by the host structure, which has a diameter of approximately 5.5 Å. mdpi.com In solution, by contrast, long-chain alkanes and their derivatives exhibit a mixture of trans and gauche conformations, leading to a more coiled and flexible structure. Spectroscopic techniques such as solid-state ¹³C NMR and Raman spectroscopy have been instrumental in confirming this extended conformation for α,ω-dibromoalkanes within urea channels. core.ac.uk The chemical shifts observed in solid-state NMR for the included guest molecules show a downfield shift compared to their solution-state spectra, which is indicative of the conformational change to the all-trans state.

The dynamics of these confined guest molecules are complex and have been investigated using a variety of techniques, including solid-state NMR spectroscopy and incoherent quasielastic neutron scattering. core.ac.uk These studies reveal that the guest molecules are not static but exhibit several types of motion. At sufficiently high temperatures, α,ω-dibromoalkane guests undergo translational motion along the channel axis and reorientational motion about this same axis. core.ac.uk

For shorter α,ω-dibromoalkanes (with 7 to 10 carbon atoms), these motions have been modeled as continuous linear diffusion between impermeable boundaries and uniaxial rotational diffusion within a one-fold cosine potential. core.ac.uk Furthermore, studies on 1,10-dibromodecane (B1670030) within urea channels have detailed a phase transition that impacts guest dynamics. At higher temperatures, the urea host structure is hexagonal, but it distorts to a lower-symmetry orthorhombic phase at low temperatures. cardiff.ac.ukrsc.org This transition is associated with a "freezing out" of the guest molecule's dynamics. cardiff.ac.uk For instance, ²H NMR studies on deuterated 1,10-dibromodecane/urea show that the dynamic properties of the guest molecules can be described as rotational diffusion in a six-fold cosine potential, with no significant discontinuity at the phase transition temperature. rsc.org

While specific quantitative data for this compound is not extensively available, the established principles for shorter α,ω-dibromoalkanes allow for informed predictions. Given the increased chain length of this compound, it is expected to also adopt a highly extended, all-trans conformation within urea channels. The dynamics, however, may be more constrained compared to its shorter-chain counterparts due to increased van der Waals interactions with the host channel walls and between adjacent guest molecules. The translational and rotational motions would likely have higher activation energies.

The table below summarizes key research findings on the conformational state and dynamics of α,ω-dibromoalkanes in urea inclusion compounds, which provides a basis for understanding the behavior of this compound.

PropertyObservation for α,ω-dibromoalkanes in Urea ChannelsTechnique(s)Reference(s)
Conformation Predominantly all-trans, extended conformation.Solid-State ¹³C NMR, Raman Spectroscopy core.ac.uk
Primary Motions Translational diffusion along the channel axis; Reorientational motion about the channel axis.Incoherent Quasielastic Neutron Scattering, ²H NMR core.ac.uk
Guest Ordering A defined offset exists between guest molecules in adjacent channels.Single-Crystal X-ray Diffraction core.ac.uk
Phase Transition Host structure transitions from hexagonal (high temp) to orthorhombic (low temp), affecting guest dynamics.Powder X-ray Diffraction cardiff.ac.ukrsc.org

It is important to note that while the general behavior can be extrapolated, the specific quantitative details of the dynamics, such as correlation times and activation energies for motion, would require dedicated experimental studies on this compound inclusion compounds.

1,20 Dibromoicosane As a Versatile Synthetic Building Block

Construction of Complex Macrocyclic and Polycyclic Architectures

1,20-Dibromoicosane serves as an essential long-chain dielectrophile in the construction of intricate molecular architectures, particularly macrocycles and polycyclic systems. Its 20-carbon chain provides a significant span, enabling the formation of large ring structures that are of interest in various fields of chemistry.

A notable application of this compound is in the one-step synthesis of dibenzo [n.2.2] macrobicyclic compounds. amazonaws.comnih.gov In a reaction starting from dimethyl anthracene-9,10-dicarboxylate, reduction with lithium/naphthalene generates a bis-enolate. This intermediate is then cyclized by reacting with a variety of bis-electrophiles, including this compound. amazonaws.comnih.gov This specific reaction leads to the formation of a dibenzo [20.2.2] bicyclic compound in good yield. amazonaws.com The long aliphatic chain of this compound forms a large bridge, creating a well-defined cavity within the macrobicyclic structure. amazonaws.comnih.gov

The general synthetic scheme for this type of reaction is as follows:

Reactant 1Reactant 2Product
Dimethyl anthracene-9,10-dicarboxylate (after reduction to bis-enolate)This compoundDibenzo [20.2.2] macrobicyclic compound

This conformation-directed macrocyclization has been shown to be a versatile method for preparing a series of such compounds with varying bridge lengths. nih.gov

Precursor for Long-Chain Functionalized Organic Molecules

The terminal bromine atoms of this compound make it an ideal precursor for the synthesis of various long-chain difunctionalized organic molecules. These molecules are valuable in materials science and medicinal chemistry.

One area of application is in the synthesis of dithiophenyl alkane derivatives. purdue.edu Although specific details of the reaction mechanism with this compound are part of broader research into semiconducting polymers, it highlights its use in creating long, conjugated molecular wires. purdue.edu

Furthermore, α,ω-dibromoalkanes, a class of compounds to which this compound belongs, are used as starting materials in the synthesis of potent and selective inhibitors of insect acetylcholinesterases. plos.orgnih.govresearchgate.net For instance, long-chain methanethiosulfonate-containing inhibitors have been developed to target a specific cysteine residue in aphid acetylcholinesterase, which is not present in the human enzyme. plos.orgnih.govresearchgate.net The synthesis of these inhibitors involves the reaction of an α,ω-dibromoalkane with a thiolating agent and subsequent functional group manipulations. While the examples in the provided research highlight other chain lengths, the methodology is applicable to this compound for creating very long inhibitors. nih.gov The general approach involves the synthesis of ω-bromoalkyl methanethiosulfonates, which can then be further modified.

The following table summarizes the types of functionalized molecules derived from long-chain dibromoalkanes like this compound:

PrecursorReagents (Example)Functionalized Product Type
This compoundThiophenol derivativesDithiophenyl icosane
α,ω-DibromoalkanesPotassium methanethiosulfonateω-Bromoalkyl methanethiosulfonates

Computational and Theoretical Studies on 1,20 Dibromoicosane and Its Derivatives

Molecular Modeling and Simulation Approaches (e.g., Molecular Dynamics)

Molecular modeling and simulation techniques, particularly molecular dynamics (MD), are instrumental in understanding the conformational behavior and dynamics of long-chain molecules such as 1,20-dibromoicosane. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves and changes shape over time. nih.govnih.gov

For long-chain α,ω-dihaloalkanes, a key area of investigation is the conformational landscape. The long, flexible icosane chain can adopt a multitude of conformations in solution or in the solid state. Atomistic MD simulations can be employed to explore these conformational ensembles. Studies on shorter α,ω-dibromoalkanes have shown that the molecules can exist in various states, including fully extended (all-trans) conformations and more compact, folded structures. In the case of this compound, the significant length of the alkyl chain allows for complex folding patterns and even the possibility of the two bromine end-groups interacting, either intramolecularly or intermolecularly.

Computational studies on the self-assembly of similar long-chain bifunctional molecules have demonstrated their tendency to form organized structures. acs.org For instance, MD simulations can model the formation of monolayers or more complex assemblies where the dibromoicosane molecules align. These simulations can provide data on structural parameters such as the tilt angle of the chains relative to a surface and the nature of the packing.

Replica-exchange molecular dynamics (REMD) is an enhanced sampling technique that can be particularly useful for overcoming the high energy barriers associated with the conformational changes in long-chain molecules, ensuring a more thorough exploration of the potential energy surface. nih.gov By running parallel simulations at different temperatures and allowing for swaps between them, REMD can help identify the most stable conformers of this compound and its derivatives. nih.govchemrxiv.org

The following table summarizes the types of information that can be obtained from molecular dynamics simulations of this compound:

Simulation Output Information Gained Relevance to this compound
Atomic TrajectoriesDynamic behavior and conformational changes over time.Understanding the flexibility of the 20-carbon chain.
Potential EnergyStability of different molecular conformations.Identifying low-energy, stable structures.
Radial Distribution FunctionsProbability of finding atoms at a certain distance from each other.Analyzing the packing and interaction between molecules in condensed phases.
End-to-End DistanceA measure of the overall shape and compactness of the molecule.Quantifying the degree of folding of the alkyl chain.

Quantum Mechanical Analysis of Electronic Structure and Reactivity

Quantum mechanical methods, such as Density Functional Theory (DFT), are used to investigate the electronic structure of molecules, providing insights into their reactivity, spectroscopic properties, and intermolecular interactions. wikipedia.org For this compound, these calculations can elucidate the effects of the terminal bromine atoms on the properties of the long alkyl chain.

Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool within quantum mechanics to predict reactivity. nanomedicine-rj.comjchemlett.com

The HOMO represents the ability to donate electrons. For this compound, the HOMO is likely to have significant contributions from the lone pairs of the bromine atoms.

The LUMO represents the ability to accept electrons. The LUMO is expected to be localized along the C-Br bonds, specifically at the antibonding σ* orbitals.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily excited and more reactive. nanomedicine-rj.comjchemlett.com For a long-chain molecule like this compound, the HOMO-LUMO gap is expected to be relatively large due to the saturated alkyl chain, indicating general stability, but the terminal C-Br bonds will be the primary sites of reactivity.

Quantum chemical calculations can also predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies (IR and Raman). soton.ac.uk By comparing calculated spectra with experimental data, the accuracy of the computational model and the predicted molecular structure can be validated.

Prediction and Elucidation of Reaction Mechanisms

Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the prediction and detailed elucidation of reaction mechanisms. wikipedia.orgmckgroup.org This involves identifying transition states, intermediates, and the associated energy barriers. scirp.org For this compound, theoretical studies can explore its participation in various organic reactions, such as nucleophilic substitution and elimination. youtube.com

A primary reaction pathway for haloalkanes is nucleophilic substitution (SN2 and SN1). wikipedia.orgyoutube.com In the case of this compound, a bifunctional substrate, it can undergo substitution at one or both bromine-bearing carbons. Quantum mechanical calculations can model the approach of a nucleophile to the carbon atom, the structure of the transition state, and the departure of the bromide leaving group. These calculations can predict the activation energy for the reaction, providing a quantitative measure of the reaction rate. serious-science.org

For example, in an SN2 reaction with a nucleophile (Nu-): Nu- + Br-(CH2)20-Br → [Nu···(CH2)20···Br]- + Br-

DFT calculations can model the geometry and energy of the pentacoordinate transition state. These studies can also investigate the possibility of intramolecular reactions, where one end of a derivative molecule attacks the other end, leading to cyclization. The probability of such an event is influenced by the conformational flexibility of the long chain, which can be modeled as described in section 7.1.

Another important reaction pathway is elimination (E2 and E1), where treatment with a base can lead to the formation of a double bond. youtube.com Theoretical calculations can compare the activation barriers for substitution versus elimination under different conditions (e.g., choice of nucleophile/base, solvent) to predict the major product.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural analysis of organic compounds, including 1,20-dibromoicosane. emerypharma.comslideshare.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. libretexts.org

¹H and ¹³C NMR spectroscopy are pivotal in confirming the identity and purity of this compound. researchgate.net The spectra provide a distinct fingerprint of the molecule's structure.

¹H NMR Spectroscopy: The proton NMR spectrum is used to determine the number and environment of protons in a molecule. slideshare.net For this compound, the symmetry of the molecule simplifies the spectrum. The key signals expected are:

A triplet corresponding to the four protons on the carbons directly bonded to the bromine atoms (Br-CH₂ -). The electronegative bromine atom deshields these protons, causing their signal to appear downfield.

A multiplet for the four protons on the carbon atoms adjacent to the CH₂Br groups (-CH₂ -CH₂Br).

A large, complex multiplet in the upfield region, integrating to the remaining 32 protons of the central sixteen methylene (B1212753) (-CH₂-) groups in the aliphatic chain. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. libretexts.org Due to the molecule's symmetry, fewer signals are observed than the total number of carbon atoms. The expected signals include:

A distinct peak for the two carbon atoms directly bonded to bromine (C H₂-Br). The high electronegativity of bromine shifts this signal downfield compared to the other alkyl carbons. libretexts.org

A series of closely spaced peaks corresponding to the different methylene carbons along the long alkyl chain. Carbons closer to the bromine atoms will have slightly different chemical shifts than those in the center of the chain. oregonstate.edu

The analysis of chemical shifts, signal integrations, and coupling patterns in both ¹H and ¹³C NMR spectra allows for the complete assignment of the molecule's covalent framework. emerypharma.comresearchgate.net Furthermore, advanced NMR techniques can probe the molecule's preferred conformation in solution. While the long alkyl chain is flexible, NMR studies, including Nuclear Overhauser Effect Spectroscopy (NOESY), can provide insights into through-space interactions and the dynamic equilibrium of different conformers. arxiv.orgresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents estimated chemical shift (δ) values based on typical ranges for similar chemical environments. Actual values may vary depending on the solvent and experimental conditions.

NucleusGroupPredicted Chemical Shift (ppm)Multiplicity
¹HBr-CH₂ -R3.3 - 3.5Triplet (t)
¹HBr-CH₂-CH₂ -R1.8 - 2.0Multiplet (m)
¹H-(CH₂ )₁₆-1.2 - 1.4Multiplet (m)
¹³CC H₂-Br30 - 40-
¹³C-(C H₂)₁₈-20 - 35-

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their translational diffusion coefficients. manchester.ac.ukuoregon.edu This diffusion coefficient is related to the molecule's size and shape, as described by the Stokes-Einstein equation. uoregon.edu

For this compound, DOSY can be employed to investigate potential self-assembly or supramolecular interactions in solution. researchgate.netnih.gov The molecule possesses a long, nonpolar hydrocarbon backbone and two polar bromo-terminated ends, giving it an amphiphilic character. This structure could lead to the formation of aggregates, such as micelles or reversed micelles, in appropriate solvents.

In a DOSY experiment, all proton signals belonging to a single, freely diffusing this compound molecule would exhibit the same diffusion coefficient. If the molecule engages in self-assembly to form larger aggregates, these supramolecular structures would diffuse more slowly through the solution. rsc.org This slower diffusion would be observed in the DOSY spectrum as a smaller diffusion coefficient for all the signals from the aggregated molecules. uni-wuerzburg.de By performing concentration-dependent and temperature-dependent DOSY experiments, it is possible to study the onset and nature of these supramolecular interactions. nih.gov This makes DOSY an invaluable tool for exploring the chemistry of this compound beyond its individual molecular structure. nih.govuclouvain.be

Elucidation of Molecular Structure and Conformation in Solution

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weight and elemental formula.

Time-of-Flight Mass Spectrometry (TOF-MS) is a type of mass spectrometry where the m/z ratio of an ion is determined by measuring the time it takes to travel a known distance in a field-free region. wikipedia.org Lighter ions travel faster and arrive at the detector sooner than heavier ions of the same charge. savemyexams.com TOF analyzers are known for their high mass accuracy and sensitivity. shimadzu.co.jp

For this compound, TOF-MS is instrumental in confirming its molecular weight. A key feature in the mass spectrum of a dibrominated compound is the distinctive isotopic pattern caused by the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in a characteristic triplet of peaks for the molecular ion ([M]⁺):

A peak for the ion containing two ⁷⁹Br isotopes.

A peak at M+2 for the ion containing one ⁷⁹Br and one ⁸¹Br isotope.

A peak at M+4 for the ion containing two ⁸¹Br isotopes.

The relative intensities of these three peaks are approximately 1:2:1, providing unambiguous evidence for the presence of two bromine atoms in the molecule. High-resolution TOF-MS can determine the exact mass of these ions, allowing for the confirmation of the molecular formula, C₂₀H₄₀Br₂.

Field Desorption (FD) is a soft ionization technique in mass spectrometry, particularly suited for the analysis of non-polar, high molecular weight, or thermally unstable compounds. waters.comslideshare.net In FD-MS, the sample is applied directly to an emitter which is then subjected to a very high electric field, causing ionization via quantum tunneling of an electron. waters.comwiley.com

This method imparts very little excess energy to the analyte, resulting in minimal or no fragmentation. wiley.com For a large molecule like this compound, which might undergo some fragmentation with higher-energy ionization methods, FD-MS is ideal for observing the intact molecular ion (M⁺·). chemrxiv.org The resulting spectrum is often very clean, dominated by the molecular ion cluster, which simplifies interpretation and provides clear confirmation of the molecular weight. osti.gov

Time-of-Flight Mass Spectrometry (TOF-MS)

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is an analytical technique that measures the absorption of infrared radiation by a molecule. unitechlink.com The absorbed energy corresponds to the vibrational frequencies of specific bonds and functional groups within the molecule. wiley.com The resulting IR spectrum serves as a molecular "fingerprint" and is highly useful for identifying the presence of certain structural features. lehigh.edu

The IR spectrum of this compound is characterized by vibrations associated with its long alkyl chain and its terminal carbon-bromine bonds. The primary absorption bands expected are:

C-H Stretching: Strong absorptions just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range, corresponding to the symmetric and asymmetric stretching vibrations of the numerous methylene (CH₂) groups. libretexts.org

C-H Bending: A distinct absorption around 1465 cm⁻¹ due to the scissoring (bending) vibration of the CH₂ groups. A weaker band or series of bands related to CH₂ wagging and twisting may also be observed.

CH₂ Rocking: A characteristic absorption in the 720-730 cm⁻¹ range for the rocking motion of a sequence of four or more methylene groups in a chain.

C-Br Stretching: A strong absorption in the far-infrared or fingerprint region, typically between 500 and 600 cm⁻¹, which is characteristic of the carbon-bromine stretching vibration. libretexts.org

The presence and positions of these bands provide corroborating evidence for the structure of this compound, confirming the long aliphatic chain and the presence of terminal alkyl bromide functional groups.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Intensity
C-H Stretch-CH₂-2850 - 2960Strong
C-H Bend (Scissoring)-CH₂-~1465Medium
C-H Bend (Rocking)-(CH₂)n- (n≥4)720 - 730Medium-Weak
C-Br StretchR-CH₂Br500 - 600Strong

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment (e.g., Recycling HPLC, Gel Permeation Chromatography)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, purification, and purity assessment of chemical compounds. For a long-chain, non-polar molecule like this compound, specific HPLC methods such as Recycling HPLC and Gel Permeation Chromatography (GPC) are particularly advantageous.

Recycling HPLC offers an effective method for the purification of compounds from complex mixtures, especially when dealing with isomers or compounds with similar retention characteristics. nih.govikm.org.myscispace.com This technique enhances separation efficiency by passing the unresolved peaks through the same column multiple times in a closed-loop system. scispace.comfishersci.nojai.co.jp With each cycle, the effective column length is increased, leading to better resolution without the need for additional solvent during the recycling phase. ikm.org.myscispace.comfishersci.no For this compound, this method would be highly effective in separating it from isomers, shorter or longer chain α,ω-dibromoalkanes, or other impurities with similar polarities that might be present after synthesis. The process involves injecting the sample, and once the peak or peaks of interest begin to elute, a valve is switched to redirect the eluent back to the pump inlet, thus starting a new chromatographic cycle. nih.gov This can be repeated until the desired separation is achieved, at which point the purified fractions are collected. fishersci.nonih.gov

Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), separates molecules based on their size or hydrodynamic volume in solution. jai.co.jp This technique is particularly useful for assessing the purity of this compound by identifying the presence of oligomers or polymers that may have formed during its synthesis, or for separating it from other long-chain molecules of different lengths. In GPC, a column packed with porous beads is used. Larger molecules that cannot enter the pores elute first, while smaller molecules that can penetrate the pores have a longer retention time. jai.co.jp The purity of a this compound sample can be determined by analyzing its molecular weight distribution. A pure sample would exhibit a single, narrow peak, whereas the presence of impurities of different molecular weights would result in additional peaks or a broadened peak.

The selection of the appropriate stationary phase and mobile phase is crucial for both techniques. For Recycling HPLC of a non-polar compound like this compound, a reversed-phase column (e.g., C18) with a non-aqueous mobile phase like methanol (B129727) or acetonitrile (B52724) would likely be employed. For GPC, columns with various pore sizes are available to suit different molecular weight ranges, and a solvent in which this compound is readily soluble, such as tetrahydrofuran (B95107) (THF), would be a suitable eluent. jai.co.jp

Scanning Tunneling Microscopy (STM) for Surface Characterization of Assembled Structures

Scanning Tunneling Microscopy (STM) is a powerful technique for imaging surfaces at the atomic level, providing valuable insights into the self-assembly of molecules. Research has utilized STM to characterize the monolayers formed by molecules synthesized from this compound, offering a glimpse into how this long-chain compound can be a building block for ordered nanostructures. rsc.org

In a relevant study, this compound was used in the synthesis of a larger, more complex molecule, which was then studied by STM. rsc.org The self-assembled monolayers of this derivative were imaged at the interface between a solvent and a highly oriented pyrolytic graphite (B72142) (HOPG) surface. rsc.org The HOPG surface is a common substrate for STM studies due to its atomic flatness and conductivity. cas.cnnih.gov

The experiments were conducted at room temperature, with the molecules dissolved in a solvent like tetradecane. rsc.org A droplet of the solution was applied to the freshly cleaved HOPG surface, allowing the molecules to self-assemble into ordered two-dimensional structures. rsc.org The STM tip, typically made of a Pt/Ir alloy, scans the surface, and by maintaining a constant tunneling current, a topographic image of the molecular layer is generated. rsc.org

The resulting STM images revealed the formation of well-ordered domains of the this compound derivative on the graphite surface. rsc.org These domains can extend over large areas, demonstrating the ability of these long-chain molecules to form stable, self-assembled monolayers. rsc.org The specific imaging parameters, such as the bias voltage (Vbias) and the setpoint current (Iset), are critical for obtaining high-resolution images and can be adjusted to visualize different aspects of the molecular assembly. rsc.org

Table 1: STM Imaging Parameters for a Derivative of this compound on HOPG

Parameter Value Reference
Substrate Highly Oriented Pyrolytic Graphite (HOPG) rsc.org
Solvent Tetradecane rsc.org
Bias Voltage (Vbias) -0.7 V to -0.9 V rsc.org
Tunneling Current (Iset) 0.04 nA to 0.08 nA rsc.org
Observed Structures Self-assembled monolayers with large domain sizes rsc.org

These findings highlight the utility of this compound as a component in the design of molecules for surface patterning and nanotechnology. The long alkyl chain provides the van der Waals interactions necessary for self-assembly, while the terminal bromo groups offer reactive sites for further chemical modification.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Host-Guest Interactions

Isothermal Titration Calorimetry (ITC) is a highly sensitive technique used to directly measure the heat changes that occur during binding events, making it an invaluable tool for characterizing host-guest interactions. nih.govnih.govfarmaciajournal.com By measuring the heat released or absorbed during the complexation of a guest molecule, such as this compound, with a host molecule, ITC can provide a complete thermodynamic profile of the interaction. This includes the binding affinity (Ka), the enthalpy change (ΔH), the entropy change (ΔS), and the stoichiometry of the binding (n). nih.govresearchgate.net

In a typical ITC experiment, a solution of the guest molecule (e.g., this compound) would be titrated into a solution of the host molecule (e.g., α-cyclodextrin) in the calorimeter cell. nih.gov Each injection of the guest solution leads to a heat change until the host molecules are saturated. The resulting data is a plot of heat change per injection versus the molar ratio of guest to host, from which the thermodynamic parameters can be derived. nih.govfarmaciajournal.com

The study on α,ω-dicarboxylates and α-cyclodextrin revealed that the binding is primarily driven by the hydrophobic effect, where the non-polar alkyl chain of the guest is encapsulated within the hydrophobic cavity of the cyclodextrin, releasing ordered water molecules into the bulk solution. rsc.org This process typically results in a negative Gibbs free energy (ΔG), indicating a spontaneous interaction, and can have both enthalpic and entropic contributions. rsc.org The heat capacities of binding were found to be large and negative, which is a characteristic feature of hydrophobic interactions. rsc.org

Table 2: Thermodynamic Parameters for the Complexation of Straight-Chain α,ω-Dicarboxylates with α-Cyclodextrin at 298.15 K (Analogous System)

Guest Molecule (n=number of CH2 groups) ΔG (kJ/mol) ΔH (kJ/mol) TΔS (kJ/mol) Reference
O2C(CH2)6CO2 -15.5 -4.4 11.1 rsc.org
O2C(CH2)7CO2 -18.7 -2.7 16.0 rsc.org
O2C(CH2)8CO2 -21.8 -1.1 20.7 rsc.org

Given its long, non-polar alkyl chain, it is expected that this compound would also form stable inclusion complexes with suitable host molecules like cyclodextrins, driven by hydrophobic interactions. ITC would be the ideal technique to quantify the thermodynamics of such an interaction, providing fundamental data for applications in areas like controlled release and molecular recognition.

Emerging Research Directions and Prospective Studies

Exploration of Novel Synthetic Routes for 1,20-Dibromoicosane

The development of efficient and sustainable methods for synthesizing long-chain α,ω-dihaloalkanes like this compound is a significant area of research. Traditional methods often involve multiple steps and may lack high yields or selectivity. Modern synthetic strategies are being explored to overcome these limitations.

One promising approach involves the use of metathesis polymerization . Acyclic Diene Metathesis (ADMET) polymerization of α,ω-dienes derived from renewable resources like plant oils can produce long-chain unsaturated polymers. researchgate.net Subsequent functional group transformations, such as hydrobromination of terminal double bonds, could provide a pathway to α,ω-dibromoalkanes. Ring-opening metathesis polymerization (ROMP) in the presence of functionalized chain transfer agents is another powerful technique to create α,ω-difunctionalized long-chain molecules. nsf.govnih.gov These methods offer potential for creating this compound from bio-based starting materials, aligning with the principles of green chemistry. core.ac.uk

Another area of intense research is the application of modern catalytic cross-coupling reactions . For instance, copper-catalyzed borylation of alkyl halides has emerged as a valuable method for synthesizing alkylboron compounds. researchgate.net These intermediates can then undergo further transformations. Similarly, palladium-catalyzed cross-coupling reactions, such as the Miyaura borylation and Suzuki coupling, provide powerful tools for constructing long carbon chains with precise functionalization. organic-chemistry.orgnih.govnih.gov The development of these methods for long-chain substrates could lead to more efficient and modular syntheses of this compound and its derivatives. mdpi.com For example, a strategy could involve the coupling of two functionalized C10 units.

Furthermore, research into the direct functionalization of long-chain alkanes and the catalytic conversion of fatty acids into α,ω-difunctional monomers are active areas that could yield novel routes to this compound. researchgate.net

Development of New Reactions and Derivatizations

The terminal bromine atoms of this compound are key to its utility as a chemical precursor. Research is continuously exploring new ways to derivatize this molecule to create novel materials with tailored properties.

A significant area of development is in the synthesis of ionenes . These are a class of condensation polymers where charged atoms, typically nitrogen, are located within the polymer backbone. researchgate.netosti.gov Ionenes are traditionally synthesized through the Menshutkin reaction between tertiary diamines and α,ω-dihaloalkanes. osti.gov The reaction of this compound with various N,N,N',N'-tetraalkyldiamines would yield ionenes with a long, flexible hydrophobic segment separating the cationic centers. These materials have potential applications as polyelectrolytes, antibacterial agents, and components in advanced materials. osti.gov Recent research has focused on expanding the diversity of ionenes by using more complex diamines and dihalides, including those with rigid aromatic units. rsc.org

The synthesis of long-chain polycondensates is another active field. This compound can be converted to the corresponding diol or diamine, which can then be used in polycondensation reactions to form polyesters and polyamides, respectively. researchgate.net These polymers, with their long, linear methylene (B1212753) sequences, can exhibit properties similar to polyethylene. nih.gov

Furthermore, this compound is a precursor for creating bolaamphiphiles , which are molecules with hydrophilic head groups at both ends of a long hydrophobic chain. uni-hamburg.de The bromine atoms can be substituted with various polar groups to generate a wide range of bolaamphiphilic structures. These molecules are of great interest for their self-assembly properties in solution and at interfaces.

Advanced Applications in Bio-inspired Materials Science

The self-assembly of long-chain molecules into ordered structures is a cornerstone of bio-inspired materials science, mimicking processes like the formation of cell membranes. This compound and its derivatives are excellent candidates for creating such materials due to the interplay of their long hydrophobic chains and reactive end groups.

A key application is in the formation of liquid crystalline phases . Bolaamphiphiles derived from long-chain α,ω-dihaloalkanes can self-assemble into a variety of mesophases, including smectic, columnar, and complex honeycomb structures. rsc.orgnih.govdoi.orgacs.org The precise architecture of the liquid crystalline phase is influenced by factors such as the length of the alkyl chain, the nature of the head groups, and the presence of lateral chains. acs.org These ordered, yet fluid, structures are reminiscent of biological membranes and have potential applications in nanoscience, for example, as templates for creating nanostructured materials. rsc.org

The synthesis of materials that mimic biological structures and functions is a rapidly growing field. mdpi.commdpi.combioinspiredmaterials.comrsc.org For instance, the use of long-chain building blocks like this compound can contribute to the creation of mechanically responsive materials. nih.gov The long alkyl chains provide flexibility and can influence the mechanical properties of the resulting polymers or self-assembled structures.

Moreover, the ability to functionalize both ends of the this compound molecule allows for its incorporation into more complex bio-inspired architectures, such as polymer networks or surface coatings designed to mimic the properties of biological surfaces.

Further Elucidation of Solid-State Phenomena and Phase Behavior

The solid-state properties of long-chain molecules are governed by the packing of the alkyl chains and the interactions between the terminal functional groups. Understanding the phase behavior of this compound is crucial for its application in materials where solid-state structure is important.

Prospective studies in this area involve the detailed characterization of the polymorphism and phase transitions of this compound and related α,ω-dibromoalkanes. Techniques such as Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) are essential for this purpose. csic.esresearchgate.netscience.gov DSC can identify the temperatures and enthalpies of phase transitions, such as melting and solid-solid transitions. nih.gov XRD provides information about the crystal structure and packing of the molecules in different solid phases. nih.gov

Studies on shorter α,ω-dibromoalkanes have shown that the phase behavior can be complex, with the possibility of multiple solid-state phases. orcid.orgacs.org Extending these studies to this compound would provide valuable insights into how the long alkyl chain influences crystal packing and phase transitions. For example, research on long-chain n-alkanes and their derivatives has revealed the existence of "rotator phases" below the melting point, where the molecules have orientational order but rotational disorder around their long axis. Investigating whether this compound exhibits similar behavior would be of fundamental interest.

The table below summarizes the types of data that would be generated from such studies.

Analytical TechniqueInformation ObtainedRelevance to this compound
Differential Scanning Calorimetry (DSC) Transition temperatures (melting, crystallization, solid-solid), Enthalpies of transitionTo identify and quantify the energetics of phase changes.
X-ray Diffraction (XRD) Crystal structure, Unit cell parameters, Interlayer spacing, Degree of crystallinityTo determine how the molecules pack in the solid state and identify different polymorphs.
Polarized Optical Microscopy (POM) Observation of liquid crystalline textures, BirefringenceTo visualize phase transitions and identify anisotropic phases.

Enhanced Computational Modeling of its Reactive and Structural Properties

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules at the atomic level. Enhanced computational modeling of this compound can offer deep insights into its properties and guide experimental work.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and reactivity of this compound. researchgate.net For example, DFT can be used to calculate the bond dissociation energy of the C-Br bond and to model the transition states of its reactions, providing a theoretical basis for its derivatization. nju.edu.cnarxiv.org Such calculations can help in understanding the mechanisms of reactions involving this compound and in designing new synthetic transformations. lmaleidykla.lt

Molecular Dynamics (MD) simulations are another crucial computational tool for studying the structural and dynamic properties of this compound and materials derived from it. ucdavis.edumdpi.comarxiv.org MD simulations can model the conformational flexibility of the long alkyl chain in different environments (e.g., in solution, in a polymer matrix, or in a self-assembled monolayer). ru.nlnih.gov This is particularly important for understanding the self-assembly behavior of bolaamphiphiles derived from this compound and the formation of liquid crystalline phases. By simulating the interactions between many molecules over time, MD can predict the resulting macroscopic structures and their dynamic properties.

Future computational studies could focus on:

Predicting Phase Behavior: Using advanced simulation techniques to predict the stable crystal structures and phase transition temperatures of this compound.

Modeling Self-Assembly: Simulating the aggregation of this compound-based bolaamphiphiles in solution to understand the formation of micelles, vesicles, or other nanostructures.

Simulating Polymer Properties: Modeling the bulk properties of polymers synthesized from this compound to predict their mechanical and thermal characteristics.

These computational approaches, in conjunction with experimental studies, will be instrumental in advancing the science and application of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.